sodium;2-propylpentanoate;2-propylpentanoic acid
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Overview
Description
Sodium;2-propylpentanoate;2-propylpentanoic acid, also known as sodium valproate or valproic acid sodium salt, is a compound with the empirical formula C8H15NaO2 and a molecular weight of 166.19 g/mol . It is widely used in the medical field, particularly for its anticonvulsant properties, making it a common treatment for epilepsy, bipolar disorder, and migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-propylpentanoate;2-propylpentanoic acid typically involves the neutralization of 2-propylpentanoic acid with sodium hydroxide. The reaction can be represented as follows:
C8H16O2 (2-propylpentanoic acid) + NaOH → C8H15NaO2 (sodium;2-propylpentanoate) + H2O
This reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar neutralization process but is optimized for large-scale output. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-propylpentanoate;2-propylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylate group under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters and amides.
Scientific Research Applications
Sodium;2-propylpentanoate;2-propylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell differentiation and proliferation.
Medicine: Extensively used in the treatment of epilepsy, bipolar disorder, and migraines.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
Mechanism of Action
The precise mechanism of action of sodium;2-propylpentanoate;2-propylpentanoic acid is not fully understood. several mechanisms have been proposed:
Comparison with Similar Compounds
Sodium;2-propylpentanoate;2-propylpentanoic acid is often compared with other anticonvulsants and mood stabilizers:
Sodium Valproate: Similar in structure and function, used interchangeably in clinical settings.
Divalproex Sodium: A compound that releases valproic acid in the body, used for similar medical conditions.
Sodium Butyrate: Another short-chain fatty acid with histone deacetylase inhibitory activity, but with different clinical applications.
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and clinical practice.
Properties
IUPAC Name |
sodium;2-propylpentanoate;2-propylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRILKIQRXUYCT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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